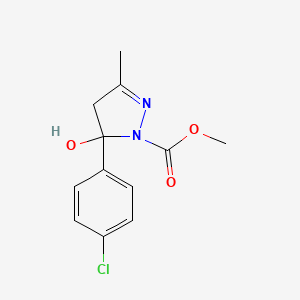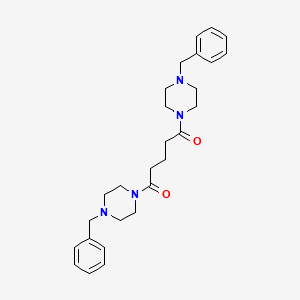![molecular formula C19H30N4O B4036596 N'-(1-adamantyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B4036596.png)
N'-(1-adamantyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylurea
Overview
Description
N’-(1-adamantyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylurea is a synthetic organic compound characterized by its unique structure, which includes an adamantyl group, a pyrazolyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-adamantyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylurea typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Pyrazole Derivative Synthesis: The pyrazole ring is synthesized via a condensation reaction between hydrazine and a β-diketone, followed by alkylation to introduce the ethyl and methyl substituents.
Coupling Reaction: The adamantyl intermediate is then coupled with the pyrazole derivative using a suitable coupling reagent, such as carbodiimide, to form the final urea compound.
Industrial Production Methods
Industrial production of N’-(1-adamantyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylurea may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-(1-adamantyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N’-(1-adamantyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-(1-adamantyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylurea involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into cells. The pyrazolyl group may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The urea moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and influencing the compound’s overall activity.
Comparison with Similar Compounds
N’-(1-adamantyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylurea can be compared with other similar compounds, such as:
N’-(1-adamantyl)-N-methylurea: Lacks the pyrazolyl group, resulting in different biological and chemical properties.
N’-(1-adamantyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylurea: Similar structure but without the methyl substituent on the pyrazole ring, leading to variations in activity and reactivity.
N’-(1-adamantyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)methyl]-N-methylurea: Positional isomer with the pyrazole substituent at a different position, affecting its interaction with molecular targets.
The uniqueness of N’-(1-adamantyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(1-adamantyl)-1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O/c1-4-23-13(2)17(11-20-23)12-22(3)18(24)21-19-8-14-5-15(9-19)7-16(6-14)10-19/h11,14-16H,4-10,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOLLPNCRAHFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)NC23CC4CC(C2)CC(C4)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B4036522.png)
![2-(4-bromophenoxy)-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B4036527.png)
![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4036529.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4036533.png)
![3-chloro-N-isopropyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4036537.png)
![3-ethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4036551.png)

![N-[(3-{[(OXOLAN-2-YL)FORMAMIDO]METHYL}PHENYL)METHYL]OXOLANE-2-CARBOXAMIDE](/img/structure/B4036567.png)

![methyl 2-[(ethoxycarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4036573.png)
![15-Methyl-17-[4-(morpholin-4-ylcarbonyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B4036575.png)
![3-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4036583.png)

